3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline
Overview
Description
3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline is an organic compound with the molecular formula C19H25NO6 and a molecular weight of 363.414 g/mol . This compound is characterized by the presence of multiple methoxy groups attached to a benzyl aniline structure. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with aniline derivatives under specific conditions. One common method includes the use of a base such as sodium methoxide to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors like p-cresol. The process includes aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide, and subsequent reactions to introduce the aniline moiety .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group would produce an amine derivative .
Scientific Research Applications
3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline exerts its effects involves interactions with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell growth and apoptosis . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and receptor binding.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyaniline: Similar in structure but lacks the benzyl group.
3,4,5-Trimethoxybenzaldehyde: Contains an aldehyde group instead of the aniline moiety.
Benzenemethanol, 3,4,5-trimethoxy-: Features a hydroxyl group in place of the aniline group.
Uniqueness
3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline is unique due to the presence of multiple methoxy groups and the benzyl aniline structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6/c1-21-14-7-12(8-15(22-2)18(14)25-5)11-20-13-9-16(23-3)19(26-6)17(10-13)24-4/h7-10,20H,11H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRVPWLVIASLKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134029-89-3 | |
Record name | 3,4,5-TRIMETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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